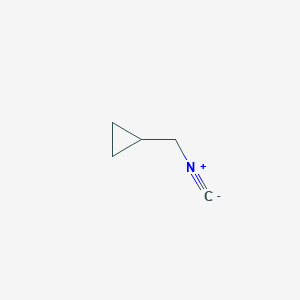

Isocyanomethylcyclopropane

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N |

|---|---|

Molecular Weight |

81.12 g/mol |

IUPAC Name |

isocyanomethylcyclopropane |

InChI |

InChI=1S/C5H7N/c1-6-4-5-2-3-5/h5H,2-4H2 |

InChI Key |

BRPYATNOOFKSJC-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CC1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Isocyanomethylcyclopropane

Classical Approaches to Isocyanide Synthesis Applicable to Cyclopropyl (B3062369) Systems

Conventional methods for the synthesis of isocyanides have been successfully applied to the preparation of isocyanomethylcyclopropane. These routes typically involve the formylation of the corresponding primary amine followed by dehydration, or direct conversion of the amine to the isocyanide.

The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, is a well-established method for the synthesis of isocyanides from primary amines. researchgate.net The reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base. researchgate.net The key intermediate in this transformation is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform via dehydrohalogenation. researchgate.net The amine then reacts with the dichlorocarbene, and subsequent elimination steps lead to the formation of the isocyanide. researchgate.net

The application of phase-transfer catalysis (PTC) has significantly improved the utility of the Hofmann carbylamine reaction, allowing for milder reaction conditions and broader substrate scope. researchgate.net In the context of isocyanomethylcyclopropane synthesis, cyclopropylmethylamine would be the primary amine starting material. The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane) and an aqueous solution of a strong base (e.g., sodium hydroxide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the hydroxide (B78521) ion into the organic phase to generate dichlorocarbene from chloroform. researchgate.net This reactive intermediate then reacts with the cyclopropylmethylamine present in the organic phase to yield isocyanomethylcyclopropane.

General Reaction Scheme:

Cyclopropylmethylamine + Chloroform + 3 NaOH → Isocyanomethylcyclopropane + 3 NaCl + 3 H₂O

This method, while effective, often suffers from the formation of foul-smelling isocyanide products and the use of hazardous chlorinated solvents. thieme-connect.de

The dehydration of N-substituted formamides is one of the most widely used and reliable methods for the preparation of isocyanides. researchgate.netrsc.org This two-step procedure involves the initial formylation of the primary amine, followed by dehydration of the resulting formamide (B127407). rsc.org For the synthesis of isocyanomethylcyclopropane, cyclopropylmethylamine is first converted to N-(cyclopropylmethyl)formamide. This can be achieved by reacting the amine with a formylating agent such as ethyl formate. numberanalytics.com

The subsequent dehydration of N-(cyclopropylmethyl)formamide is the critical step and can be accomplished using a variety of dehydrating agents. researchgate.netrsc.org Common reagents for this transformation include phosphorus oxychloride (POCl₃), phosgene (B1210022) and its derivatives (diphosgene, triphosgene), p-toluenesulfonyl chloride (p-TsCl), and triphenylphosphine (B44618) (PPh₃) in combination with iodine. researchgate.netrsc.orggoogle.com The choice of dehydrating agent and reaction conditions can influence the yield and purity of the resulting isocyanide. rsc.org

| Dehydrating Agent | Typical Base | Solvent | General Observations |

| POCl₃ | Triethylamine (B128534) | Dichloromethane | Highly effective and rapid, often completed in minutes. rsc.org |

| p-TsCl | Pyridine (B92270) | Dichloromethane or Dimethyl carbonate | A good alternative to POCl₃, particularly for non-sterically hindered aliphatic formamides. rsc.org |

| PPh₃ / I₂ | - | - | A less common but effective method. rsc.org |

| Cyanuric chloride | DMF ionic complex | - | A method that avoids highly toxic reagents like phosgenes. google.com |

This table provides a general overview of common dehydrating agents used for the synthesis of isocyanides from formamides.

The dehydration reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproducts. rsc.org While this method is generally high-yielding, the use of toxic and corrosive dehydrating agents can be a significant drawback. researchgate.netgoogle.com

Beyond the Hofmann carbylamine reaction and formamide dehydration, other conventional methods for isocyanide synthesis can be considered for preparing isocyanomethylcyclopropane. One of the earliest methods involves the reaction of an alkyl halide with a metal cyanide, typically silver cyanide. thieme-connect.de In this approach, cyclopropylmethyl iodide would be reacted with silver cyanide to produce isocyanomethylcyclopropane. The cyanide ion is an ambident nucleophile, and the use of silver cyanide favors the formation of the isocyanide over the nitrile due to the nature of the silver-cyanide bond. thieme-connect.de

Another conventional route is the use of silyl (B83357) cyanides, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a Lewis acid. researchgate.net This method can be applied to the synthesis of isocyanides from various precursors, including tertiary alcohols. researchgate.net

These methods, while historically significant, are often less efficient and may have more limited substrate scope compared to the dehydration of formamides.

Modern and Stereoselective Syntheses of Isocyanomethylcyclopropane

The development of modern synthetic methodologies has enabled the stereoselective synthesis of chiral isocyanides, including derivatives of isocyanomethylcyclopropane. These approaches are crucial for the preparation of enantiomerically pure compounds for applications in areas such as medicinal chemistry and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.comresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

A plausible strategy for the asymmetric synthesis of a chiral derivative of isocyanomethylcyclopropane involves the use of a chiral auxiliary to direct a cyclopropanation reaction. For instance, a chiral auxiliary, such as an oxazolidinone, can be attached to an α,β-unsaturated aldehyde. rsc.org A subsequent diastereoselective cyclopropanation of the double bond, directed by the chiral auxiliary, would establish the stereochemistry of the cyclopropane (B1198618) ring. rsc.org Following the cyclopropanation, the aldehyde functionality can be converted to the isocyanomethyl group. This would typically involve reductive amination to form the primary amine, followed by formylation and dehydration as described in section 2.1.2. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched substituted isocyanomethylcyclopropane.

While direct literature on the application of this specific sequence for isocyanomethylcyclopropane is scarce, the principles of chiral auxiliary-controlled reactions are well-established and provide a viable route for its stereoselective synthesis. researchgate.netdu.ac.in

Catalytic asymmetric synthesis represents a powerful and efficient approach to the preparation of chiral molecules. frontiersin.org This strategy relies on the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.org

A notable example of a catalytic asymmetric approach that can be applied to the synthesis of chiral isocyanomethylcyclopropane derivatives is the highly diastereoselective preparation of tertiary alkyl isonitriles through the nucleophilic isocyanation of cyclopropyl ethers. acs.org In a study, a SnCl₄-catalyzed reaction of cyclopropyl carbinol derivatives with trimethylsilyl cyanide (TMSCN) was developed. acs.org This reaction proceeds with a complete inversion of configuration at the quaternary carbon stereocenter of the cyclopropane, affording tertiary alkyl isonitriles with high diastereopurity. acs.org

| Substrate (Cyclopropyl Carbinol Derivative) | Diastereomeric Ratio (dr) | Yield (%) |

| 1a | >95:05 | 85 |

| 1c | >95:05 | 88 |

| 1d | 93:07 | 75 |

| 1f | >95:05 | 90 |

| 1g | >95:05 | 82 |

This table summarizes the results for the SnCl₄-catalyzed nucleophilic isocyanation of various cyclopropyl carbinol derivatives (1a, 1c, 1d, 1f, 1g) to the corresponding tertiary alkyl isonitriles as reported in the literature. acs.org

This methodology provides a direct and highly stereoselective route to chiral isonitriles containing a cyclopropane ring. The development of such catalytic asymmetric methods is crucial for expanding the accessibility of complex chiral building blocks like substituted isocyanomethylcyclopropanes.

Flow Chemistry and Continuous Processing in Isocyanomethylcyclopropane Production

The transition from traditional batch manufacturing to continuous processing represents a significant advancement in chemical synthesis, driven by the need for enhanced safety, efficiency, and consistency. nih.govipa-india.org While specific documented instances of isocyanomethylcyclopropane production via flow chemistry are not prevalent in public literature, the principles of this technology are highly applicable to its synthesis. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages for isocyanate synthesis. mdpi.comcam.ac.uk

Key benefits of applying flow chemistry to the production of isocyanomethylcyclopropane include:

Enhanced Safety: The synthesis of isocyanates can involve hazardous reagents and exothermic reactions. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. europa.eu The small reaction volumes at any given moment minimize the potential impact of any process deviations.

Improved Process Control: Continuous processing systems enable precise control over reaction parameters such as temperature, pressure, and residence time. continuaps.com This level of control leads to higher reproducibility and can improve product yield and purity by minimizing the formation of byproducts.

Handling of Hazardous Intermediates: The generation and immediate consumption of potentially toxic or unstable intermediates is a hallmark of flow synthesis. cam.ac.uk For instance, the dehydration of N-cyclopropylmethylformamide to the isocyanide could be performed in a flow reactor, where the isocyanomethylcyclopropane product is immediately used in a subsequent step, avoiding isolation and storage.

Scalability and Efficiency: Scaling up a continuous process is typically more straightforward than a batch process, often involving running the system for a longer duration rather than redesigning larger reactors. gea.com This approach can shorten development timelines and reduce waste. cam.ac.uk

A conceptual flow process for isocyanomethylcyclopropane could involve pumping a solution of the precursor, N-cyclopropylmethylformamide, along with a dehydrating agent through a heated reactor coil. The output stream would then pass through in-line purification modules to isolate the final product. Such a setup would be consistent with modern trends in pharmaceutical and fine chemical manufacturing. sioc-journal.cn

Precursor Synthesis and Functional Group Interconversions Leading to Isocyanomethylcyclopropane

The primary and most direct precursor to isocyanomethylcyclopropane is cyclopropylmethylamine. The synthesis of the final isocyanide product hinges on a two-step functional group interconversion sequence starting from this amine.

Formylation of Cyclopropylmethylamine: The first step is the conversion of cyclopropylmethylamine to its corresponding formamide, N-(cyclopropylmethyl)formamide. This is a standard transformation, often achieved by reacting the amine with a formylating agent like acetic formic anhydride. nih.gov This reaction establishes the necessary N-formyl group for the subsequent dehydration.

Dehydration of N-(cyclopropylmethyl)formamide: The final step is the dehydration of the formamide to yield the isocyanide. This is a classic method for isocyanide synthesis. Common dehydrating agents used for this transformation include phosphorus oxychloride (POCl₃) in the presence of a base, or tosyl chloride (TsCl) in pyridine. vanderbilt.edu

The synthesis of the key precursor, cyclopropylmethylamine, can be approached from several starting materials, highlighting the versatility of functional group interconversions in organic synthesis. ic.ac.ukscribd.com One common route starts from cyclopropanecarboxylic acid, which can be converted to the corresponding amide and then reduced to cyclopropylmethylamine using a reducing agent like borane (B79455) (BH₃). nih.gov Alternatively, reductive amination of cyclopropanecarboxaldehyde (B31225) provides another direct route to the amine. smolecule.com

The table below outlines the key functional group interconversions involved in the synthesis pathway.

| Starting Material | Intermediate | Reagents/Conditions | Final Product | Transformation |

| Cyclopropylmethylamine | N-(cyclopropylmethyl)formamide | Acetic formic anhydride | - | Formylation |

| N-(cyclopropylmethyl)formamide | - | POCl₃, pyridine or TsCl, pyridine | Isocyanomethylcyclopropane | Dehydration |

| Cyclopropanecarboxylic acid | Cyclopropanecarboxamide | 1. SOCl₂, 2. NH₃ | Cyclopropylmethylamine | Amidation, then Reduction (e.g., BH₃) |

| Cyclopropanecarboxaldehyde | - | NH₃, H₂, Catalyst | Cyclopropylmethylamine | Reductive Amination |

Mechanistic Studies of Reactions Involving Isocyanomethylcyclopropane

Cycloaddition Reactions of Isocyanomethylcyclopropane

The isocyano group, with its dual nucleophilic and electrophilic character at the carbon atom, and the strained cyclopropyl (B3062369) ring contribute to the rich cycloaddition chemistry of isocyanomethylcyclopropane. beilstein-journals.org These reactions provide efficient routes to both spirocyclic and heterocyclic compounds.

While direct participation of the isocyanomethyl group in a [2+1] cycloaddition is less common, the cyclopropane (B1198618) ring itself can engage in such reactions. For instance, reactions analogous to those of other donor-acceptor cyclopropanes, often catalyzed by transition metals like copper, can lead to the formation of more complex cyclopropane derivatives. rsc.org In these pathways, the cyclopropane acts as a three-carbon component.

Visible light-induced [2+1] cycloadditions of nucleophilic carbenes with tethered olefins have been shown to produce unique bicyclic systems. chemrxiv.org Although not specifically demonstrated with isocyanomethylcyclopropane, this methodology suggests potential for intramolecular reactions where the isocyano group could be transformed into a carbene precursor, leading to spirocyclic structures.

A generalized scheme for a potential spirocyclization pathway is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type |

| Isocyanomethylcyclopropane derivative | Olefin | Light/Catalyst | Spirocyclic compound | [2+1] Cycloaddition |

This table illustrates a conceptual pathway, as direct experimental evidence for isocyanomethylcyclopropane in this specific reaction is not extensively documented in the provided search results.

The isocyano group is a well-established participant in [3+2] cycloaddition reactions, which are a cornerstone for the synthesis of five-membered heterocycles. organic-chemistry.org These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. Isocyanomethylcyclopropane can act as the dipolarophile, or it can be a precursor to the 1,3-dipole.

For example, the reaction of donor-acceptor activated cyclopropanes with nitrosoarenes, catalyzed by MgBr₂, provides a stereospecific route to isoxazolidines. nih.gov By analogy, isocyanomethylcyclopropane, with appropriate activation, could potentially react with various 1,3-dipoles to yield a range of five-membered heterocyclic systems. The Huisgen 1,3-dipolar cycloaddition is a classic example of this type of transformation, forming a wide variety of five-membered heterocycles. organic-chemistry.org

The general mechanism involves the concerted or stepwise addition of the 1,3-dipole to the isocyano group or an activated form thereof. The regioselectivity and stereoselectivity of these reactions are often high and can be influenced by the nature of the substituents and the reaction conditions. nih.govmdpi.com

| Isocyanomethylcyclopropane Derivative | 1,3-Dipole | Catalyst/Conditions | Product (Heterocycle) |

| Activated Isocyanomethylcyclopropane | Azomethine Ylide | Chiral Phosphine/Copper | Pyrrolidine derivative |

| Isocyanomethylcyclopropane | Nitrile Oxide | Heat/Lewis Acid | Oxadiazole derivative |

| Isocyanomethylcyclopropane | Diazoalkane | Metal Catalyst | Triazole derivative |

This table provides examples of potential [3+2] cycloaddition reactions based on established reactivity patterns of isocyanides and cyclopropanes. mdpi.comresearchgate.netchemrxiv.org

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic step. frontiersin.orgmdpi.com The Passerini and Ugi reactions are the most prominent examples of IMCRs. beilstein-journals.orgmdpi.com The incorporation of isocyanomethylcyclopropane into these reactions allows for the introduction of the unique cyclopropylmethyl moiety into the final products.

In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. mdpi.com When isocyanomethylcyclopropane is used as the isocyanide component, the resulting product will bear a cyclopropylmethyl group on the amide nitrogen.

The mechanism of the Ugi reaction is thought to proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide then adds to the iminium ion to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to give the final product.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide Component | Product |

| Benzaldehyde | Aniline | Acetic Acid | Isocyanomethylcyclopropane | N-Cyclopropylmethyl-N-phenyl-2-acetamido-2-phenylacetamide |

| Formaldehyde | Benzylamine | Benzoic Acid | Isocyanomethylcyclopropane | N-Benzyl-N-cyclopropylmethyl-2-benzamidoacetamide |

Rearrangement Reactions of Isocyanomethylcyclopropane

The strained three-membered ring of isocyanomethylcyclopropane makes it susceptible to various rearrangement reactions, which can be induced by heat, light, or catalysts. These reactions often lead to the formation of larger, more stable ring systems or acyclic isomers.

Thermal rearrangements of cyclopropane derivatives are well-documented processes that often proceed through radical or diradical intermediates. thieme-connect.de For vinylcyclopropanes, thermal rearrangement can lead to cyclopentenes. researchgate.netnih.gov While isocyanomethylcyclopropane lacks the vinyl group, analogous ring-opening reactions can be envisioned, potentially leading to isomeric imines or nitriles after hydrogen shifts. Thermal rearrangements of aromatic hydrocarbons often occur under flash vacuum pyrolysis (FVP) conditions. wikipedia.org

Photochemical rearrangements offer an alternative pathway for the transformation of strained molecules. numberanalytics.com These reactions proceed through electronically excited states and can lead to products that are not accessible via thermal routes. baranlab.org The di-π-methane rearrangement is a classic example of a photochemical reaction that converts a 1,4-diene system into a vinylcyclopropane (B126155). numberanalytics.com While isocyanomethylcyclopropane itself is not a di-π-methane system, related photochemical transformations involving the cyclopropane ring and the isocyano group could occur. Photochemical reactions can be complex, and the specific products would depend on the excitation wavelength and the presence of sensitizers. nih.gov Photochemical rearrangements of azides, for example, show great diversity. su.se

| Reaction Type | Conditions | Potential Intermediate | Potential Product |

| Thermal Rearrangement | High Temperature (FVP) | Cyclopropylmethyl radical/Diradical | Isomeric imines, nitriles |

| Photochemical Rearrangement | UV light | Excited state of isocyanomethylcyclopropane | Ring-opened isomers, rearranged heterocycles |

This table outlines potential outcomes of thermal and photochemical rearrangements based on general principles of cyclopropane and isocyanide chemistry. wikipedia.orgwikipedia.org

Lewis acids can catalyze the rearrangement of cyclopropanes by coordinating to a functional group and promoting ring opening to form a carbocationic intermediate. nih.govberhamporegirlscollege.ac.in In the case of isocyanomethylcyclopropane, a Lewis acid could coordinate to the nitrogen atom of the isocyano group, facilitating the cleavage of a cyclopropane bond to form a more stable carbocation. This carbocation could then undergo various transformations, such as trapping by a nucleophile or further rearrangement.

The rearrangement of donor-acceptor cyclopropanes catalyzed by Lewis acids is a common strategy for the synthesis of various carbocyclic and heterocyclic compounds. rsc.org For example, Lewis acid-catalyzed rearrangements of vinyl acetals have been shown to produce substituted tetrahydrofurans stereoselectively. purdue.edu Similarly, the Fries rearrangement, which involves the migration of an acyl group on a phenol, is often catalyzed by Lewis acids. organic-chemistry.org While not directly applicable, these examples highlight the power of Lewis acids to promote complex rearrangements. mvpsvktcollege.ac.inmdpi.com

A plausible mechanism for a Lewis acid-catalyzed rearrangement of isocyanomethylcyclopropane is depicted below:

Coordination of the Lewis acid to the isocyano group.

Ring opening of the cyclopropane to form a stabilized carbocation.

Subsequent reaction of the carbocation (e.g., nucleophilic attack, elimination, or further rearrangement) to yield the final product.

| Lewis Acid | Solvent | Temperature | Potential Product |

| BF₃·OEt₂ | Dichloromethane | -78 °C to rt | Ring-expanded heterocycle |

| TiCl₄ | Toluene | 0 °C | Halogenated imine |

| AlCl₃ | Carbon disulfide | rt | Friedel-Crafts type product (if an arene is present) |

The specific outcome of these reactions would be highly dependent on the choice of Lewis acid, solvent, and temperature, as these factors influence the stability and reactivity of the intermediate carbocation. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles of Isocyanomethylcyclopropane

The isocyanide carbon in isocyanomethylcyclopropane exhibits amphiphilic character, meaning it can react with both nucleophiles and electrophiles at the same carbon atom. nih.gov This dual reactivity is a cornerstone of its synthetic utility.

The carbon atom adjacent to the isocyanide group, known as the alpha-carbon, possesses nucleophilic character. This nucleophilicity arises from the ability of the isocyanide group to stabilize an adjacent carbanion through resonance. Deprotonation of the α-carbon by a strong base generates a highly reactive carbanion that can participate in various carbon-carbon bond-forming reactions.

This alpha-carbon nucleophilicity is a general feature of isocyanides and is exploited in numerous synthetic methodologies. idc-online.comwikipedia.orgrammohancollege.ac.in While specific studies focusing solely on the alpha-carbon nucleophilicity of isocyanomethylcyclopropane are not extensively detailed in the provided search results, the general principles of isocyanide chemistry suggest that it will readily undergo alpha-lithiation followed by reaction with electrophiles. drexel.edunih.gov

Table 1: Representative Reactions Involving Alpha-Carbon Nucleophilicity of Isocyanides

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl halide | α-Alkylated isocyanide |

| Aldol-type reaction | Aldehyde or Ketone | β-Hydroxy isocyanide |

| Acylation | Acyl chloride | β-Keto isocyanide |

This table illustrates the general reactivity of the alpha-carbon of isocyanides, which is applicable to isocyanomethylcyclopropane.

The isocyanide carbon itself can act as an electrophile, reacting with nucleophiles. This electrophilicity is attributed to the resonance structure where the carbon atom bears a partial positive charge. This allows for the addition of nucleophiles to the isocyanide carbon, a key step in multicomponent reactions like the Passerini and Ugi reactions. nih.govscripps.edu The Bürgi–Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl group, can be conceptually applied to the approach of a nucleophile to the electrophilic isocyanide carbon. nih.gov

Radical Reactions Involving Isocyanomethylcyclopropane

Isocyanides, including by extension isocyanomethylcyclopropane, are known to participate in radical reactions. beilstein-journals.orgbeilstein-journals.orgnumberanalytics.com They can act as radical acceptors, with the addition of a radical species to the isocyanide carbon generating an imidoyl radical. beilstein-journals.orgbeilstein-journals.org This intermediate can then undergo further reactions, such as cyclization or hydrogen atom abstraction, to form a variety of nitrogen-containing products. beilstein-journals.orgbeilstein-journals.org

The generation of the initial radical can be achieved through various methods, including thermal decomposition of initiators like AIBN (2,2'-azobisisobutyronitrile), photochemical initiation, or redox processes. numberanalytics.com While the provided search results highlight the general reactivity of isocyanides in radical reactions, specific studies detailing the radical reactions of isocyanomethylcyclopropane are not explicitly mentioned. However, the established principles suggest its capability to undergo such transformations. beilstein-journals.orgbeilstein-journals.orgrutgers.edursc.org

Transition Metal-Catalyzed Transformations of Isocyanomethylcyclopropane

Transition metals play a pivotal role in activating and directing the reactivity of isocyanides, enabling a wide array of synthetic transformations. polimi.itrsc.orgiittp.ac.innih.govyoutube.com The interaction of the isocyanide with a transition metal center can modulate its electronic properties, facilitating reactions that are otherwise difficult to achieve.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.comnih.govnih.govuwindsor.ca While the direct use of isocyanomethylcyclopropane in well-established palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Heck reactions is not explicitly detailed in the provided search results, the isocyanide group can be a precursor to other functionalities that do participate in these reactions. For instance, the isocyanide could potentially be converted to a group amenable to cross-coupling.

Gold catalysts, particularly gold(I) complexes, are known to activate π-systems, including the carbon-nitrogen triple bond of isocyanides. nju.edu.cnnih.govrsc.orgthegagoszgroup.commdpi.com Gold catalysis can facilitate a variety of transformations, such as cyclizations, isomerizations, and additions of nucleophiles. nju.edu.cnmdpi.com The interaction of the isocyanide with a gold catalyst can lead to the formation of gold-carbene or gold-carbenoid intermediates, which exhibit unique reactivity. nju.edu.cnrsc.org While the search results discuss the gold-catalyzed transformations of various isocyanides and other molecules, nju.edu.cnnih.govrsc.orgthegagoszgroup.commdpi.com specific examples involving isocyanomethylcyclopropane are not provided. However, the general principles of gold catalysis suggest that isocyanomethylcyclopropane would be a viable substrate for such transformations, potentially leading to novel cyclopropyl-containing heterocycles.

Other Metal Catalysis in Isocyanide Chemistry

While rhodium has been a prominent metal in the catalysis of reactions involving isocyanides, the unique reactivity of the isocyano group has prompted investigations with a variety of other transition metals. These studies aim to unlock novel reaction pathways, improve selectivity, and utilize more earth-abundant and cost-effective catalysts. Research in this area for isocyanomethylcyclopropane, though not as extensive as for other isocyanides, provides insight into the broader potential of this versatile building block. Catalysis by metals such as nickel, palladium, gold, cobalt, and lanthanides showcases diverse mechanistic routes, including oxidative addition, insertion reactions, and cycloadditions. umb.eduvu.nlmdpi.com

Nickel Catalysis:

Nickel catalysts are attractive due to their lower cost compared to precious metals like palladium and rhodium. In the context of isocyanide chemistry, nickel can catalyze a range of transformations, including cross-coupling and cycloaddition reactions. vu.nl For substrates like isocyanomethylcyclopropane, nickel-catalyzed reactions often proceed through a Ni(0)/Ni(II) catalytic cycle. The cycle typically begins with the oxidative addition of a substrate to a Ni(0) center. The isocyanide can then insert into a nickel-carbon bond, forming an imidoyl-nickel intermediate. This intermediate can subsequently undergo reductive elimination or other transformations to yield the final product. The cyclopropyl group in isocyanomethylcyclopropane can influence the stability of intermediates and the regioselectivity of insertion, although specific mechanistic studies detailing these effects are limited.

Palladium Catalysis:

Palladium is one of the most versatile metals in cross-coupling chemistry, and its use with isocyanides has been well-explored. mdpi.com Palladium-catalyzed reactions involving isocyanides often serve as a method for carbonylative cross-coupling, where the isocyanide acts as a carbon monoxide surrogate. The general mechanism involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by the migratory insertion of the isocyanide into the Pd-C bond. umb.edunumberanalytics.com This forms a palladium-imidoyl complex. Subsequent reaction with a nucleophile and reductive elimination furnishes the product. While many examples exist for aryl and alkyl isocyanides, the specific application to isocyanomethylcyclopropane would be expected to follow a similar pathway, with the cyclopropylmethyl group being carried through the catalytic cycle.

Gold Catalysis:

Gold catalysis, particularly with Au(I) complexes, is known for its ability to activate alkynes, allenes, and other unsaturated systems through its soft, carbophilic Lewis acidity. In isocyanide chemistry, gold catalysts can facilitate cycloaddition and cycloisomerization reactions. uchicago.edu A potential reaction pathway involving isocyanomethylcyclopropane could be a [3+2] cycloaddition with an activated alkyne or alkene. In such a mechanism, the gold catalyst would activate the π-system of the coupling partner, making it susceptible to nucleophilic attack by the isocyanide carbon. The resulting intermediate could then cyclize to form a five-membered ring. The stability and reactivity of the cyclopropyl group would be a key factor in the feasibility and outcome of such transformations.

Cobalt Catalysis:

Cobalt, as a first-row transition metal, offers unique reactivity often involving single-electron transfer pathways. Cobalt-catalyzed reactions of isocyanides can lead to the formation of various nitrogen-containing heterocycles. For instance, cobalt can catalyze [2+2+2] cycloadditions or multicomponent reactions. mdpi.comkirj.ee In a hypothetical reaction with isocyanomethylcyclopropane, a low-valent cobalt complex could coordinate with multiple unsaturated partners (e.g., alkynes) and the isocyanide, leading to a cobaltacycle intermediate. Subsequent reductive elimination would then form the desired carbocyclic or heterocyclic product.

Lanthanide Catalysis:

Lanthanide triflates, such as Pr(OTf)₃, have been noted for their Lewis acidity and utility in promoting reactions like the insertion of isocyanides into strained rings. While specific studies on isocyanomethylcyclopropane are not prominent, research on the insertion of aryl isocyanides into other activated cyclopropane rings has been documented. The proposed mechanism involves the Lewis acidic lanthanide catalyst activating the cyclopropane ring, making it susceptible to nucleophilic attack by the isocyanide. This leads to ring-opening and the formation of a new cyclopentene (B43876) derivative after the insertion of two isocyanide molecules. The applicability of this methodology to isocyanomethylcyclopropane would depend on the electronic properties of the cyclopropyl group in this specific substrate.

The table below summarizes the potential catalytic systems and the types of reactions they may promote with isocyanomethylcyclopropane, based on general isocyanide reactivity.

| Metal Catalyst | Potential Reaction Type | General Mechanistic Steps |

| Nickel | Cross-coupling, Cycloaddition | Oxidative Addition, Isocyanide Insertion, Reductive Elimination |

| Palladium | Carbonylative Cross-coupling | Oxidative Addition, Migratory Insertion, Nucleophilic Attack, Reductive Elimination |

| Gold | Cycloaddition, Cycloisomerization | Lewis Acid Activation of π-system, Nucleophilic Attack by Isocyanide, Cyclization |

| Cobalt | [2+2+2] Cycloaddition, MCRs | Coordination, Oxidative Cyclization to Metallacycle, Reductive Elimination |

| Lanthanides | Ring-opening Insertion | Lewis Acid Activation of Cyclopropane, Nucleophilic Attack, Ring Expansion |

Reactions with Carbonyl Compounds

The electrophilic carbon of aldehydes and ketones is a prime target for the nucleophilic terminal carbon of the isocyanide group. libretexts.org This interaction is the cornerstone of several powerful multicomponent reactions, most notably the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors. wikipedia.orgwikipedia.org

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.orgambeed.com When isocyanomethylcyclopropane is used as the isocyanide component, it allows for the incorporation of the cyclopropylmethyl motif into the final product. The reaction is typically performed in aprotic solvents at ambient temperature and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. organic-chemistry.orgnih.gov

The general transformation is as follows: an aldehyde or ketone reacts with a carboxylic acid and isocyanomethylcyclopropane to furnish the corresponding α-acyloxy-N-(cyclopropylmethyl)carboxamide. The reaction exhibits high atom economy and broad substrate scope. numberanalytics.com

Table 1: Representative Passerini Reaction with Isocyanomethylcyclopropane

| Carbonyl Compound | Carboxylic Acid | Product |

|---|---|---|

| Benzaldehyde | Acetic Acid | 2-acetoxy-N-(cyclopropylmethyl)-2-phenylacetamide |

| Acetone | Benzoic Acid | 1-((benzoyloxy)carbonyl)-N-(cyclopropylmethyl)-1-methylethanamide |

Ugi Four-Component Reaction (U-4CR)

Expanding on the Passerini reaction, the Ugi reaction involves four components: a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction generates α-acylamino carboxamides, which are valuable peptidomimetics. The mechanism begins with the formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid. organic-chemistry.org The resulting iminium ion is attacked by the nucleophilic isocyanide carbon of isocyanomethylcyclopropane. Subsequent intramolecular acyl transfer (a Mumm rearrangement) yields the stable bis-amide product. wikipedia.org

This one-pot reaction is exceptionally efficient for creating molecular diversity, as four different R-groups can be varied. nih.govmagtech.com.cn The use of isocyanomethylcyclopropane introduces the cyclopropylmethyl group at the amide nitrogen.

Reactions with Imines and Nitriles

The reactivity of isocyanomethylcyclopropane extends to carbon-nitrogen multiple bonds found in imines and nitriles, providing pathways to nitrogen-containing heterocycles and functionalized amides.

Reactions with Imines

As noted in the Ugi reaction mechanism, imines (or their protonated forms, iminium ions) are key intermediates that readily react with isocyanides. organic-chemistry.orglibretexts.org Pre-formed imines can participate in a three-component reaction with a carboxylic acid and isocyanomethylcyclopropane, which is essentially a variation of the Ugi reaction. This process involves the nucleophilic attack of the isocyanide on the acid-activated imine, followed by the addition of the carboxylate anion and subsequent Mumm rearrangement to yield an α-acylamino carboxamide product. wikipedia.org This reaction is a powerful tool for synthesizing complex peptide-like structures. nih.gov

Reactions with Nitriles

The electrophilic carbon of a nitrile can react with nucleophiles. libretexts.org While direct cycloaddition with isocyanides is not common, nitriles can be transformed into reactive intermediates. For instance, the reaction of a nitrile with a Grignard reagent produces an intermediate imine anion, which upon workup can be hydrolyzed to a ketone or trapped. masterorganicchemistry.com Alternatively, nitriles can participate in cycloaddition reactions with 1,3-dipoles like azides to form triazoles. organic-chemistry.orgwikipedia.org Isocyanides can also engage in [3+2] cycloadditions with suitable partners. For instance, in the presence of a Lewis acid, isocyanomethylcyclopropane could potentially react with activated nitriles to form five-membered heterocyclic systems like imidazoles after subsequent rearrangement or reaction steps. A new synthesis of primary cyclopropylamines has been developed from nitriles using a Ti(II)- and Lewis acid-mediated coupling with Grignard reagents, showcasing the transformation of nitriles into cyclopropane-containing structures. organic-chemistry.org

Reactions with Unsaturated Systems (Alkenes, Alkynes)

Isocyanomethylcyclopropane can engage with π-systems of alkenes and alkynes through various cycloaddition pathways, often mediated by transition metal catalysts. pressbooks.pub These reactions are valuable for constructing carbo- and heterocyclic rings.

The isocyanide group can formally act as a one-carbon synthon in [n+1] cycloadditions. For example, rhodium-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes are known to produce indolizinone and quinolizinone structures. nih.gov A similar strategy with isocyanomethylcyclopropane could provide access to related nitrogen-containing bridged systems.

Furthermore, 1,3-dipolar cycloadditions are a powerful class of reactions for heterocycle synthesis. sinica.edu.tw While isocyanides themselves are not classic 1,3-dipoles, they can react with 1,3-dipoles such as nitrile oxides or azides. The reaction of isocyanomethylcyclopropane with an azide, particularly in the presence of a copper(I) or ruthenium catalyst, could lead to the formation of tetrazole derivatives, although this pathway often competes with the more common azide-alkyne cycloaddition. organic-chemistry.orgwikipedia.org More relevant are [3+2] cycloadditions where the isocyanide reacts with a 1,3-dipole like a sydnone (B8496669) or an azomethine imine to produce pyrazole (B372694) or pyrazoline derivatives, respectively. rsc.orgbeilstein-journals.org

Table 2: Potential Cycloaddition Reactions with Isocyanomethylcyclopropane

| Unsaturated System | Reaction Type | Potential Product Class | Catalyst/Conditions |

|---|---|---|---|

| Activated Alkene | [3+2] Cycloaddition | Pyrroline derivatives | Lewis Acid / Heat |

| Alkyne | [2+2+2] Cycloaddition | Substituted Pyridines | Rh(I) or Co(I) |

| Diene | [4+1] Cycloaddition | Cyclopentene imines | Lewis Acid / Heat |

Formation of Diverse Heterocyclic Compounds

The isocyanide functionality is a cornerstone in the synthesis of nitrogen-containing heterocycles. researchgate.net Isocyanomethylcyclopropane serves as a versatile precursor for a variety of five-membered rings like oxazoles, imidazoles, and tetrazoles.

Oxazole (B20620) Synthesis

Several methods for oxazole synthesis utilize isocyanides. A prominent example is the Van Leusen reaction, where an aldehyde reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. sciforum.netorganic-chemistry.org By analogy, isocyanomethylcyclopropane could react with an α-keto-aldehyde or a related species to generate a cyclopropyl-substituted oxazole. Another modern approach involves the silver-catalyzed oxidative cyclization of isocyanides with α-oxocarboxylates, which provides a direct route to polysubstituted oxazoles. rsc.org

Imidazole (B134444) Synthesis

Imidazoles can be prepared via multicomponent reactions. The Debus-Radziszewski synthesis and its modern variations often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgrasayanjournal.co.in Isocyanide-based routes have also been developed, such as the three-component reaction between 2-amino-heterocycles, aldehydes, and isocyanides, which yields fused imidazole systems. frontiersin.org A reaction involving an α-dicarbonyl, an amine, an aldehyde, and isocyanomethylcyclopropane could be envisioned to produce highly substituted imidazoles bearing the cyclopropylmethyl group.

Ring-Opening and Ring-Expansion Reactions of the Cyclopropane Moiety

The three-membered ring of isocyanomethylcyclopropane is strained and susceptible to cleavage under various conditions, providing a powerful tool for synthetic transformations. researchgate.net These reactions can be initiated by electrophiles, nucleophiles, radical species, or transition metals, leading to linear products or larger ring systems.

Ring-Opening Reactions

The cleavage of the C-C bonds in the cyclopropane ring can be facilitated by reagents that can stabilize the resulting intermediates. For example, in the presence of a Brønsted or Lewis acid, the cyclopropane ring can open to form a carbocationic intermediate, which can then be trapped by a nucleophile. researchgate.net Photoredox catalysis has also emerged as a mild method to generate radical cations from aryl cyclopropanes, which then undergo nucleophilic ring-opening. researchgate.net The electronic properties of the isocyanomethyl group would influence the regioselectivity of such ring-opening reactions.

Ring-Expansion Reactions

Ring-expansion reactions transform a smaller ring into a larger, often more stable one. innovareacademics.in A classic example is the vinylcyclopropane rearrangement, where a vinylcyclopropane thermally rearranges to a cyclopentene. If the isocyanomethyl group were converted to a vinyl group or a related unsaturated moiety, isocyanomethylcyclopropane derivatives could potentially undergo such rearrangements to form five-membered rings. While direct participation of the isocyanide in a ring-expansion is less common, transformations of the isocyanide into other functional groups could unlock these pathways.

Conclusion

Isocyanomethylcyclopropane is a prime example of a molecule whose value is derived from the synergistic combination of its constituent parts. The foundational work on isocyanide synthesis by Ugi paved the way for its accessibility, while the principles of small-ring chemistry explain its unique structural contributions. Its demonstrated utility in powerful multicomponent reactions and as a ligand in sophisticated organometallic systems confirms its status as a valuable and unique building block in the toolbox of modern organic chemistry. Future research will likely continue to exploit its distinct properties for the efficient synthesis of complex molecules with potential applications in materials science and medicine.

Applications in Advanced Organic Synthesis

Isocyanomethylcyclopropane as a Building Block for Complex Molecules

The compact and rigid nature of the cyclopropane (B1198618) ring, combined with the synthetic versatility of the isocyanomethyl group, makes this compound an attractive starting material for the synthesis of intricate molecular structures.

While direct applications of isocyanomethylcyclopropane in the total synthesis of natural products are not extensively documented, the incorporation of the cyclopropane motif is a well-established strategy to enhance the biological activity and fine-tune the physicochemical properties of drug candidates. rsc.orgresearchgate.net The cyclopropyl (B3062369) group can act as a metabolically stable isostere for other functional groups and can introduce conformational rigidity, which is often crucial for potent biological activity. acs.org The isocyanide functionality, on the other hand, is a valuable precursor for a variety of nitrogen-containing heterocycles, which are prevalent in many natural products and bioactive molecules. semanticscholar.orgnih.gov Isocyanide-based multicomponent reactions, for instance, provide a rapid and efficient means to assemble complex molecular scaffolds from simple starting materials. nih.govnih.govnih.govfrontiersin.orgmdpi.com

The synthesis of bioactive scaffolds often involves the strategic use of building blocks that can introduce molecular diversity. Isocyanides, including those with a cyclopropyl substituent, are valuable in this regard due to their participation in multicomponent reactions that can generate libraries of structurally diverse compounds for biological screening. acs.orgnih.gov

Table 1: Examples of Bioactive Scaffolds Synthesized Using Isocyanide-Based Multicomponent Reactions

| Scaffold | Reaction Type | Key Features |

| Substituted Pyrroles | [3+1+1] Cycloaddition | Efficient access to highly substituted pyrrole derivatives. researchgate.net |

| Peptidomimetics | Ugi and Passerini Reactions | Generation of peptide-like structures with improved stability. nih.govnih.gov |

| Thiazoles | Ugi-based synthesis | Construction of the thiazole ring found in various natural products. nih.gov |

| Dihydroisoquinolines | Enantioselective Carbocyclization | Access to medicinally valuable heterocyclic frameworks. nih.gov |

The construction of macrocycles is a significant challenge in organic synthesis. Isocyanide-based multicomponent reactions have emerged as a powerful tool for the synthesis of macrocyclic peptidomimetics. nih.gov These reactions allow for the incorporation of diverse building blocks and can be combined with subsequent cyclization strategies to afford macrocyclic structures. While specific examples employing isocyanomethylcyclopropane are not prominent in the literature, the general principles of using functionalized isocyanides in macrocyclization are well-established. For instance, the Ugi reaction can be utilized to create linear precursors that are then subjected to ring-closing metathesis or other cyclization methods to yield macrocycles. nih.gov

The reactivity of the isocyanide group allows for its participation in a wide array of chemical transformations, leading to a diverse range of molecular architectures. Isocyanides can act as C1 building blocks and are known to undergo insertion reactions into various bonds. rsc.org For example, the insertion of isocyanides into the cyclopropane ring has been observed, providing a pathway to substituted cyclopentene (B43876) derivatives. researchgate.net Furthermore, isocyanides are valuable ligands in coordination chemistry, and their metal-assisted insertion reactions offer another avenue for constructing complex molecules. acs.org

Role in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, minimizing waste and improving step economy. rsc.org While specific cascade reactions initiated by isocyanomethylcyclopropane are not extensively reported, the reactivity of both the isocyanide and the cyclopropane ring suggests their potential in designing such transformations. For instance, a reaction could be envisioned where the isocyanide participates in an initial multicomponent reaction, and the resulting product, containing the cyclopropane ring, undergoes a subsequent ring-opening or rearrangement cascade. The activation of cyclopropanes by transition metals is a known strategy to generate metallacyclobutane intermediates, which can then participate in further reactions. wikipedia.org

Synthetic Strategies Employing Isocyanomethylcyclopropane in Drug Discovery Efforts (focused on synthetic methodology)

The cyclopropyl group is a prevalent motif in many approved drugs, where it often contributes to enhanced potency, metabolic stability, and improved pharmacokinetic properties. acs.orgscientificupdate.com Synthetic methodologies that allow for the efficient introduction of this group are therefore highly valuable in drug discovery. Isocyanomethylcyclopropane can serve as a precursor to various cyclopropane-containing building blocks.

Isocyanide-based multicomponent reactions are particularly relevant to drug discovery as they enable the rapid synthesis of large libraries of diverse compounds for high-throughput screening. nih.govfrontiersin.org The use of a cyclopropyl-substituted isocyanide, such as cyclopropyl isocyanide, in these reactions has been demonstrated in the synthesis of complex molecules, including intermediates for the hepatitis C drug telaprevir. nih.gov These methodologies highlight the potential of isocyanomethylcyclopropane as a valuable tool in medicinal chemistry. The isocyanide group itself has been explored as an unconventional pharmacophore, particularly for its ability to coordinate with metal ions in metalloproteins. acs.orgnih.gov

Incorporation into Polymer Chemistry and Materials Science (focused on synthetic routes and structural features)

The application of isocyanides in polymer chemistry has been an area of growing interest. Isocyanides can undergo polymerization to form helical polymers known as poly(isocyanide)s. nih.gov Furthermore, isocyanide-based multicomponent reactions have been adapted for the synthesis of functional heterocyclic polymers through multicomponent cyclopolymerization. chemrxiv.orgchemrxiv.org

While the direct polymerization of isocyanomethylcyclopropane has not been extensively studied, the incorporation of cyclopropane units into polymer backbones is known to influence the material's properties. For instance, the presence of cyclopropane groups can affect the crystallinity, tensile strength, and Young's modulus of polymers. wikipedia.org The synthesis of polymers containing cyclopropane moieties can be achieved through the polymerization of cyclopropane-containing monomers. The isocyanomethyl group could potentially be modified to a polymerizable functional group, or isocyanomethylcyclopropane itself could be used in multicomponent polymerizations to introduce the cyclopropyl unit into the polymer structure.

Theoretical and Computational Chemistry Studies of Isocyanomethylcyclopropane

Electronic Structure and Bonding Analysis

The electronic structure of isocyanomethylcyclopropane is characterized by the interplay between the strained cyclopropyl (B3062369) ring and the electron-rich isocyanide group. The cyclopropane (B1198618) ring, with its bent σ-bonds, possesses a degree of π-character, allowing it to engage in electronic interactions with adjacent functional groups. This behavior is well-documented in computational studies of various cyclopropane derivatives.

Natural Bond Orbital (NBO) analysis, a common computational method to study bonding and charge distribution, would be expected to reveal the nature of the bonding in isocyanomethylcyclopropane. In analogous systems, such as simple alkyl isocyanides, NBO analyses have elucidated the donor-acceptor interactions that stabilize these molecules. For instance, in studies of halogen bonding involving isocyanides, NBO analysis has been crucial in characterizing the charge transfer from the lone pair of the isocyanide carbon or nitrogen to the halogen bond donor. nih.gov A similar analysis for isocyanomethylcyclopropane would likely highlight the electronic interactions between the cyclopropyl group and the isocyanide moiety.

The isocyanide group itself has a complex electronic structure, often depicted as a resonance hybrid of a zwitterionic and a covalent form (R-N⁺≡C⁻ ↔ R-N=C:). Computational studies on simple isocyanides like methyl isocyanide (CH₃NC) confirm this picture, showing a significant dipole moment and a specific charge distribution that influences its reactivity. acs.org The calculated structure and charge distribution for methyl isocyanide are in harmony with the H₃C—⁺N≡C⁻ depiction. acs.org The cyclopropyl group, being a weak σ-donor, would likely influence the electron density at the isocyanide carbon, thereby modulating its reactivity compared to simpler alkyl isocyanides.

Conformational Analysis and Energy Minima Identification

The flexibility of the bond between the cyclopropane ring and the methyl group of the isocyanomethyl substituent allows for the existence of different conformers. A key study combining microwave spectroscopy and quantum chemical calculations on cyclopropylmethyl isocyanide (an alternative name for isocyanomethylcyclopropane) has provided detailed insights into its conformational preferences. acs.org

Two stable conformers were identified: one with the H–C–C–N chain of atoms in an antiperiplanar (ap) arrangement and another in a synclinal (sc) arrangement. The study found that the sc conformer is slightly more stable than the ap form. acs.org The experimentally determined internal energy difference (Eap – Esc) was found to be 0.2(7) kJ/mol, indicating a very small energy gap between the two conformers. acs.org

Quantum chemical calculations at the CCSD/cc-pVTZ and B3LYP/cc-pVTZ levels of theory supported these experimental findings. acs.org The calculated and experimental rotational constants for the two conformers are in good agreement, validating the accuracy of the computational models.

Table 1: Calculated and Experimental Energy Difference and Rotational Constants for Isocyanomethylcyclopropane Conformers

| Parameter | Conformer | Calculated (B3LYP/cc-pVTZ) | Calculated (CCSD/cc-pVTZ) | Experimental |

|---|---|---|---|---|

| Energy Difference (kJ/mol) | ap - sc | 0.8 | 1.1 | 0.2(7) |

| Rotational Constant A (MHz) | ap | 9037 | 8916 | 8963.6 |

| sc | 7338 | 7226 | 7268.9 | |

| Rotational Constant B (MHz) | ap | 2800 | 2788 | 2792.8 |

| sc | 3373 | 3353 | 3361.1 | |

| Rotational Constant C (MHz) | ap | 2276 | 2262 | 2268.0 |

| sc | 2603 | 2582 | 2591.1 |

Data sourced from Samdal, Møllendal, and Guillemin (2013). acs.org

Transition State Elucidation for Key Reaction Pathways

Isocyanide Isomerization: The isomerization of isocyanides to nitriles is a well-studied unimolecular reaction. High-level theoretical studies on the isomerization of methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN) have characterized the transition state as a three-membered ring involving the methyl group, the nitrogen, and the carbon. osti.govacs.org The calculated activation energy for this process is in excellent agreement with experimental values, demonstrating the power of computational chemistry in elucidating reaction barriers. osti.govacs.org A similar mechanistic pathway would be expected for the isomerization of isocyanomethylcyclopropane, although the presence of the cyclopropyl group might influence the stability of the transition state and thus the reaction barrier.

Multicomponent Reactions: The Passerini and Ugi reactions are powerful synthetic tools that utilize isocyanides. DFT calculations have been employed to investigate the mechanisms of these reactions. For the Passerini reaction, theoretical studies suggest a concerted, trimolecular mechanism in non-polar solvents, proceeding through a cyclic transition state involving the isocyanide, a carbonyl compound, and a carboxylic acid. osti.gov In polar solvents, an ionic mechanism with a nitrilium intermediate is proposed. osti.gov Similar computational approaches could be used to model the transition states for the participation of isocyanomethylcyclopropane in these reactions.

Cyclopropane Ring-Opening: The strained cyclopropane ring can undergo ring-opening reactions, often initiated by electrophilic attack or through the formation of a cyclopropylcarbinyl cation. Computational studies have been instrumental in understanding the complex rearrangements of cyclopropylcarbinyl cations. These calculations can map the potential energy surface and identify the low-energy pathways for rearrangement to homoallyl and cyclobutyl cations. Such studies would be invaluable in predicting the outcome of reactions where the cyclopropyl group of isocyanomethylcyclopropane is involved.

Computational Prediction of Novel Reactivity Modes

Computational chemistry is not only used to explain known reactivity but also to predict new and undiscovered reaction pathways. For isocyanomethylcyclopropane, with its unique combination of a strained ring and a reactive functional group, several novel reactivity modes could be computationally explored.

Cycloaddition Reactions: The isocyanide group can participate in various cycloaddition reactions. Theoretical studies have investigated the mechanism of [2+3] cycloaddition reactions between alkyl isocyanides and other reagents. chemmethod.com Computational screening of different dipolarophiles with isocyanomethylcyclopropane could predict novel cycloaddition partners and the regioselectivity of such reactions. The interaction of the cyclopropyl group with the transition state could lead to unique stereochemical outcomes.

Radical Reactions: The cyclopropylmethyl radical is known to undergo rapid ring-opening. Computational studies could explore the thermodynamics and kinetics of radical addition to the isocyanide carbon of isocyanomethylcyclopropane, followed by potential rearrangements involving the cyclopropylmethyl moiety. This could lead to the prediction of novel radical-mediated transformations.

Metal-Catalyzed Reactions: Isocyanides are excellent ligands for transition metals and can undergo insertion reactions into metal-carbon bonds. mdpi.com Computational modeling of the interaction of isocyanomethylcyclopropane with various transition metal catalysts could predict novel catalytic cycles. For instance, DFT calculations could explore the feasibility of a tandem reaction involving metal-mediated isocyanide insertion followed by a cyclopropane ring-opening or rearrangement, leading to complex molecular architectures.

Density Functional Theory (DFT) Applications in Characterization

Density Functional Theory (DFT) is a versatile computational method widely used for the characterization of molecular properties. As seen in the conformational analysis of isocyanomethylcyclopropane, DFT calculations (specifically using the B3LYP functional) provided results in good agreement with experimental data. acs.org

Vibrational Spectroscopy: DFT is commonly used to calculate the vibrational frequencies of molecules, which can be compared with experimental infrared (IR) and Raman spectra to aid in structural assignment. For isocyanomethylcyclopropane, DFT calculations could predict the characteristic stretching frequency of the N≡C bond and how it is influenced by the cyclopropyl group. Theoretical studies on other isocyanides have shown that DFT can accurately predict vibrational frequencies. acs.org

NMR Spectroscopy: DFT calculations can also predict NMR chemical shifts. By calculating the magnetic shielding tensors, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. This would be particularly useful for isocyanomethylcyclopropane to assign the signals of the diastereotopic protons of the methylene (B1212753) bridge and the cyclopropane ring.

Thermochemical Properties: DFT can be used to calculate various thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity. For the isomerization of methyl isocyanide, DFT has been used to calculate the reaction enthalpy. osti.govacs.org Similar calculations for isocyanomethylcyclopropane would provide valuable thermodynamic data.

Table 2: Representative DFT Functionals and Basis Sets for Isocyanide and Cyclopropane Calculations

| Property of Interest | Common DFT Functional | Typical Basis Set |

|---|---|---|

| Geometry Optimization | B3LYP, M06-2X | 6-31G(d), cc-pVTZ |

| Vibrational Frequencies | B3LYP, ωB97X-D | 6-311+G(d,p) |

| Reaction Barriers | M06-2X, B3LYP-D3 | cc-pVTZ, def2-TZVP |

| NMR Chemical Shifts | B3LYP, PBE0 | 6-311+G(2d,p) |

This table presents examples of computational methods commonly used in the study of organic molecules and is not exhaustive.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isocyanomethylcyclopropane and its derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

In ¹H NMR spectra of cyclopropane (B1198618) derivatives, the protons on the cyclopropyl (B3062369) ring typically appear at unusually high field (upfield) shifts, often between 0 and 1 ppm, due to the magnetic anisotropy created by the ring current effect. caltech.edudtic.mil The methylene (B1212753) protons of the isocyanomethyl group (-CH₂NC) would be expected to resonate further downfield, influenced by the electron-withdrawing nature of the isocyano group.

The coupling constants (J-values) between the cyclopropyl protons are highly characteristic and crucial for determining stereochemistry (cis/trans isomerism). caltech.edudtic.mil Typically, the cis-vicinal coupling (J_cis) is larger than the trans-vicinal coupling (J_trans), while the geminal coupling (J_gem) is often negative. dtic.mil These parameters allow for the unambiguous assignment of the relative configuration of substituents on the cyclopropane ring.

Advanced 2D NMR techniques are employed for more complex structures or for mechanistic studies. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformational preferences. ipb.pt

For instance, in a reaction involving isocyanomethylcyclopropane, NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing kinetic data. Furthermore, by identifying the structure of byproducts or stable intermediates, significant insights into the reaction mechanism can be gained.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Isocyanomethylcyclopropane

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| -CH₂NC | 3.25 | d | 7.0 | 45.0 |

| -NC | - | - | - | 158.0 (t) |

| Ring CH | 0.85 | m | - | 15.0 |

| Ring CH₂ (cis to -CH₂NC) | 0.60 | m | - | 8.5 |

| Ring CH₂ (trans to -CH₂NC) | 0.30 | m | - | 8.0 |

Note: Data are hypothetical and for illustrative purposes. 't' denotes a triplet for the isocyano carbon due to coupling with the nitrogen-14 nucleus.

Mass Spectrometry for Reaction Intermediate and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of isocyanomethylcyclopropane and to identify products and transient intermediates in its reactions. nih.govru.nl Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

In a typical mass spectrum, the molecular ion peak (M⁺·) confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.

The fragmentation pattern is a unique fingerprint of a molecule and provides crucial structural information. libretexts.orgcreative-proteomics.com For isocyanomethylcyclopropane, fragmentation would likely involve cleavage of the bond between the cyclopropyl ring and the methylene group, or fragmentation of the cyclopropane ring itself. The stability of the resulting carbocations dictates the intensity of the fragment peaks. libretexts.org Common fragmentation pathways for cyclic compounds can involve complex rearrangements. creative-proteomics.com

During mechanistic studies, ESI-MS is particularly powerful for detecting charged intermediates directly from a reaction mixture in real-time. nih.govrsc.org By coupling MS with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex reaction mixtures can be analyzed, allowing for the separation and identification of various products, isomers, and impurities. lcms.cz

Table 2: Plausible Mass Spectrometry Fragmentation for Isocyanomethylcyclopropane (C₅H₇N)

| m/z | Possible Fragment Ion | Significance |

|---|---|---|

| 81 | [C₅H₇N]⁺· | Molecular Ion (M⁺·) |

| 80 | [M-H]⁺ | Loss of a hydrogen atom |

| 54 | [C₄H₆]⁺· | Loss of HCN |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation (from ring opening) |

| 40 | [C₃H₄]⁺· | Loss of -CH₂NC group |

Note: Data are hypothetical and represent plausible fragmentation pathways.

X-ray Crystallography for Absolute Configuration Determination and Structural Validation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. nih.gov This technique is applicable when isocyanomethylcyclopropane or, more commonly, a derivative thereof can be obtained as a suitable single crystal. The resulting crystal structure provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govnih.gov

For chiral derivatives of isocyanomethylcyclopropane, determining the absolute stereochemistry is critical. X-ray diffraction analysis of a crystal containing a heavy atom allows for the use of anomalous dispersion to determine the absolute configuration without ambiguity. nih.govresearchgate.net Alternatively, if the molecule is derivatized with a chiral auxiliary of known absolute configuration, the configuration of the new stereocenters can be determined relative to the known one. nih.govsci-hub.se

Structural validation through X-ray crystallography is essential for confirming structures proposed by other spectroscopic methods or computational models. nih.govnih.gov It can reveal subtle stereochemical and conformational details that are difficult to ascertain by other means, providing definitive proof of a proposed structure. While obtaining suitable crystals can be a challenge, co-crystallization techniques can sometimes be employed to facilitate crystal growth. thieme-connect.com

Table 3: Illustrative Crystallographic Data for a Derivative of Isocyanomethylcyclopropane

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 10.456 |

| c (Å) | 9.789 |

| β (°) | 105.34 |

| R-factor | 0.045 |

Note: Data are hypothetical and for illustrative purposes only.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Reaction Products

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups present in a molecule. mdpi.com These techniques are particularly useful for monitoring reaction progress and for the initial characterization of complex reaction products containing the isocyanomethylcyclopropane moiety.

The IR spectrum of isocyanomethylcyclopropane would be dominated by a very strong and sharp absorption band for the isocyano group (-N≡C) stretch, typically appearing in the range of 2100-2200 cm⁻¹. This peak is highly characteristic and its presence or absence is a clear indicator of the integrity of this functional group during a chemical transformation.

Other key vibrational modes include the C-H stretching vibrations of the cyclopropyl ring and the methylene group, which typically appear around 2850-3100 cm⁻¹. libretexts.orglibretexts.org The C-C stretching and CH₂ bending modes of the cyclopropane ring give rise to absorptions in the fingerprint region (below 1500 cm⁻¹). daneshyari.com

Raman spectroscopy provides complementary information. While the isocyano stretch is also Raman active, non-polar bonds, such as the C-C bonds of the cyclopropane ring, often produce stronger signals in Raman spectra compared to IR spectra. This makes the combination of IR and Raman spectroscopy a powerful approach for a complete functional group analysis. In the analysis of complex reaction mixtures, these techniques can quickly confirm the presence of key structural motifs in the products.

Table 4: Characteristic Vibrational Frequencies for Isocyanomethylcyclopropane

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Cyclopropyl) | ~3080, ~3000 | Medium |

| C-H Stretch (Methylene) | ~2950, ~2870 | Medium |

| -N≡C Stretch (Isocyano) | ~2150 | Strong, Sharp |

| CH₂ Scissoring | ~1450 | Medium |

| Cyclopropane Ring Breathing | ~1200 | Variable |

Note: Frequencies are approximate and can vary with molecular environment.

Derivatives of Isocyanomethylcyclopropane: Synthesis and Reactivity

Synthesis of Substituted Isocyanomethylcyclopropanes

The synthesis of substituted isocyanomethylcyclopropanes can be approached through several strategic pathways, primarily involving the construction of the cyclopropane (B1198618) ring followed by the introduction or modification of the isocyanomethyl group, or vice versa.

A common and effective method for preparing isocyanides is the dehydration of the corresponding formamides. orgsyn.org This suggests that a primary route to substituted isocyanomethylcyclopropanes would involve the synthesis of substituted N-(cyclopropylmethyl)formamides, which can then be dehydrated using reagents like phosphoryl chloride or triflic anhydride in the presence of a base. The requisite substituted cyclopropylmethylamines can be obtained from the corresponding cyclopropanecarboxylic acids or cyclopropyl (B3062369) cyanides. For instance, cyclopropyl cyanide can be synthesized via the reaction of acrylonitrile with diazomethane catalyzed by a palladium catalyst. google.com

Alternatively, multicomponent reactions (MCRs) involving isocyanides are a powerful tool for generating molecular diversity and can be adapted for the synthesis of complex cyclopropane derivatives. nih.govnih.gov For example, a Passerini or Ugi reaction could potentially incorporate a cyclopropane-containing aldehyde, amine, or carboxylic acid, leading to a product with a substituted isocyanomethylcyclopropane moiety after subsequent transformations. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

| Substituted N-(cyclopropylmethyl)formamide | POCl₃, Et₃N | Substituted Isocyanomethylcyclopropane | Dehydration |

| Acrylonitrile | CH₂N₂, Pd(OAc)₂ | Cyclopropyl cyanide | Cyclopropanation |

| Cyclopropane-containing component, other reactants, isocyanide | - | Complex molecule with isocyanomethylcyclopropane moiety | Multicomponent Reaction |

Reactivity of Substituted Derivatives: Electronic and Steric Effects on Reaction Pathways

The reactivity of substituted isocyanomethylcyclopropanes is dictated by the electronic and steric nature of the substituents on the cyclopropane ring. The isocyanide group itself can act as both a nucleophile and an electrophile at the carbon atom.

Electronic Effects: Electron-donating groups on the cyclopropane ring can increase the electron density at the isocyanide carbon, enhancing its nucleophilicity. Conversely, electron-withdrawing groups will decrease its nucleophilicity, making it more susceptible to nucleophilic attack. These effects can influence the rates and outcomes of reactions such as cycloadditions and insertions into metal-carbon bonds. xmu.edu.cnnih.gov For instance, in metal-catalyzed reactions, the electron density on the isocyanide carbon can affect the strength of its coordination to the metal center, thereby influencing the catalytic cycle. xmu.edu.cn

Steric Effects: The steric bulk of substituents on the cyclopropane ring can significantly hinder the approach of reactants to the isocyanide carbon. nih.govresearchgate.net This can be a determining factor in the feasibility and selectivity of reactions. For example, in [4+1] cycloaddition reactions, bulky substituents may favor the formation of one regioisomer over another. Steric hindrance can also impact the stability of intermediates, such as in metal-mediated C-C bond-forming reactions where the geometry of the isocyanide substituent can influence the stability of metallacyclic intermediates. xmu.edu.cn

| Substituent Type | Effect on Isocyanide | Impact on Reactivity |

| Electron-donating | Increased nucleophilicity | Enhanced rates in reactions where isocyanide acts as a nucleophile |

| Electron-withdrawing | Decreased nucleophilicity | Increased susceptibility to nucleophilic attack |

| Bulky | Steric hindrance | Can control regioselectivity and may slow down reaction rates |

Functionalization Strategies of the Cyclopropane Ring

Functionalization of the cyclopropane ring in isocyanomethylcyclopropane derivatives can be achieved through various methods, often leveraging the inherent strain of the three-membered ring. Ring-opening reactions provide a versatile route to introduce new functional groups. These reactions can be initiated by radicals, acids, or transition metals. google.com For instance, oxidative radical ring-opening can lead to the formation of linear compounds with functionalities at both ends of the cleaved bond. google.com

Directed C-H functionalization presents another powerful strategy. By using a directing group, it is possible to selectively activate and functionalize specific C-H bonds on the cyclopropane ring. While not specifically documented for isocyanomethylcyclopropane, this approach has been widely used for other cyclopropane derivatives.

Chiral Derivatives and Enantioselective Transformations

The synthesis of chiral, enantioenriched isocyanomethylcyclopropane derivatives is of significant interest due to the prevalence of chiral cyclopropanes in pharmaceuticals and bioactive molecules. rochester.edu

Synthesis of Chiral Derivatives: Asymmetric cyclopropanation is a key strategy for establishing the chirality of the cyclopropane ring. This can be achieved using chiral catalysts, such as rhodium or copper complexes with chiral ligands, in the reaction of an alkene with a diazo compound. nih.govrsc.org Another approach involves the use of chiral auxiliaries, which can direct the stereochemical outcome of the cyclopropanation reaction and are subsequently removed. rsc.org Chemoenzymatic methods, employing engineered enzymes, have also emerged as a powerful tool for the highly diastereo- and enantioselective synthesis of chiral cyclopropyl ketones, which can be further elaborated to the corresponding isocyanides. rochester.edu

| Method | Description |

| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., Rh, Cu) for enantioselective cyclopropanation. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereoselective formation of the cyclopropane ring. |

| Chemoenzymatic Synthesis | Employment of engineered enzymes for highly stereoselective cyclopropanation to produce chiral building blocks. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Isocyanomethylcyclopropane Transformations

The reactivity of the isocyanomethylcyclopropane molecule is largely dictated by the interplay between the strained cyclopropane (B1198618) ring and the versatile isocyano group. The development of novel catalytic systems is crucial for selectively activating and transforming this compound, opening avenues to a diverse array of molecular architectures.

Future research will likely focus on several key areas: